![molecular formula C14H25N3O6S B1619245 (alpha-Aminoadipyl)cysteinylvaline CAS No. 21566-74-5](/img/structure/B1619245.png)
(alpha-Aminoadipyl)cysteinylvaline
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Description
(alpha-Aminoadipyl)cysteinylvaline, also known as this compound, is a useful research compound. Its molecular formula is C14H25N3O6S and its molecular weight is 363.43 g/mol. The purity is usually 95%.
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Scientific Research Applications
Biosynthesis of Beta-Lactam Antibiotics
Overview
ACV is an essential precursor in the biosynthesis of penicillin and other beta-lactam antibiotics. It is synthesized by the enzyme delta-(L-alpha-aminoadipyl)-L-cysteinyl-D-valine synthetase, which catalyzes the condensation of L-alpha-aminoadipate, L-cysteine, and L-valine into ACV . The understanding of this biosynthetic pathway has significant implications for antibiotic production.
Key Findings
- Gene Cloning and Expression : The genes responsible for ACV synthesis have been cloned from various fungi, such as Penicillium chrysogenum and Acremonium chrysogenum. These genes encode multifunctional synthetases that can be engineered for improved antibiotic production .
- Regulatory Mechanisms : Research has shown that the intracellular concentration of alpha-aminoadipate influences ACV and isopenicillin N biosynthesis, highlighting potential regulatory targets for enhancing antibiotic yields .
Biotechnological Applications
Enzyme Engineering
The modular structure of ACV synthetase allows for the possibility of engineering novel peptides with enhanced bioactivity. By manipulating the functional domains of these enzymes, researchers aim to create new antibiotics or therapeutic agents that could combat antibiotic resistance .
Synthetic Biology
ACV's role in antibiotic synthesis positions it as a target for synthetic biology applications. By integrating ACV biosynthetic pathways into microbial chassis, scientists can develop strains capable of producing novel beta-lactam derivatives . This approach not only aids in discovering new drugs but also facilitates the production of existing antibiotics in more sustainable ways.
Case Studies
Properties
CAS No. |
21566-74-5 |
---|---|
Molecular Formula |
C14H25N3O6S |
Molecular Weight |
363.43 g/mol |
IUPAC Name |
(2S)-2-amino-6-[[(2R)-1-[[(1S)-1-carboxy-2-methylpropyl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-6-oxohexanoic acid |
InChI |
InChI=1S/C14H25N3O6S/c1-7(2)11(14(22)23)17-12(19)9(6-24)16-10(18)5-3-4-8(15)13(20)21/h7-9,11,24H,3-6,15H2,1-2H3,(H,16,18)(H,17,19)(H,20,21)(H,22,23)/t8-,9-,11-/m0/s1 |
InChI Key |
BYEIJZFKOAXBBV-QXEWZRGKSA-N |
SMILES |
CC(C)C(C(=O)O)NC(=O)C(CS)NC(=O)CCCC(C(=O)O)N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)NC(=O)[C@H](CS)NC(=O)CCC[C@@H](C(=O)O)N |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C(CS)NC(=O)CCCC(C(=O)O)N |
Synonyms |
(alpha-aminoadipyl)-Cys-Val (alpha-aminoadipyl)cysteinylvaline (L-alpha-aminoadipyl)-L-cysteinyl-D-valine 5-(2-aminoAd)-Cys-Val 5-(2-aminoadipyl)-cysteinyl-valine 5-(2-aminoadipyl)cysteinylvaline 5-(2-aminoadipyl)cysteinylvaline, (D-Val)-(S)-isomer AADCV delta-(alpha-aminoadipyl)cysteinyl-valine delta-L-alpha-aminoadipoyl-L-cysteinyl-D-valine |
Origin of Product |
United States |
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